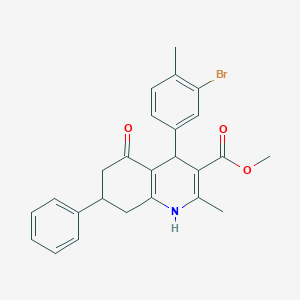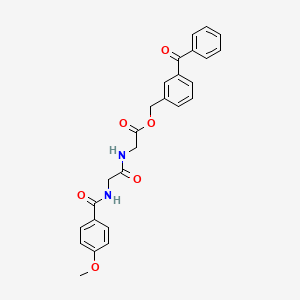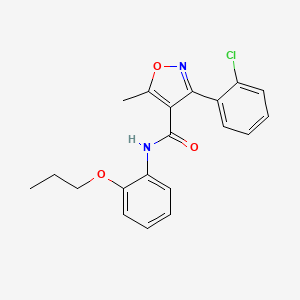
4-benzoylbenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Übersicht
Beschreibung
4-benzoylbenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a type of oxadiazole derivative that has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 4-benzoylbenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is not fully understood. However, studies have suggested that this compound may exert its biological effects by interacting with specific cellular targets such as enzymes, receptors, and ion channels. It is also believed to modulate various signaling pathways involved in cellular processes such as inflammation, apoptosis, and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-benzoylbenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and suppress the production of inflammatory cytokines. It has also been shown to modulate the activity of certain enzymes such as acetylcholinesterase and tyrosinase. In vivo studies have suggested that this compound may have neuroprotective and antidiabetic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-benzoylbenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate in lab experiments is its potential as a versatile tool for investigating various biological processes. Its ability to modulate cellular pathways and interact with specific targets makes it a valuable compound for studying the mechanisms of diseases and developing new therapies. However, one of the limitations of using this compound is its potential toxicity and lack of selectivity towards specific targets. Further studies are needed to evaluate its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-benzoylbenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its use as a tool for studying specific cellular pathways and targets. Additionally, further studies are needed to evaluate its pharmacokinetic and pharmacodynamic properties and to optimize its chemical structure for improved efficacy and selectivity.
Wissenschaftliche Forschungsanwendungen
4-benzoylbenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory, antitumor, and antimicrobial agent. In biochemistry, it has been investigated for its ability to inhibit certain enzymes and modulate cellular pathways. In pharmacology, it has been evaluated for its pharmacokinetic and pharmacodynamic properties.
Eigenschaften
IUPAC Name |
(4-benzoylphenyl)methyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N2O4/c32-26(21-8-3-1-4-9-21)22-16-14-20(15-17-22)19-34-29(33)25-13-7-12-24(18-25)28-31-30-27(35-28)23-10-5-2-6-11-23/h1-18H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAXDYSEBLFWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)OCC4=CC=C(C=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-7-[(6-nitro-1,3-benzodioxol-5-yl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163049.png)
![4-chloro-N-(1-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4163051.png)
![N-(4-nitrophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B4163058.png)
![4-({[(1-ethyl-2-pyrrolidinyl)methyl]amino}sulfonyl)-N-phenylbenzamide](/img/structure/B4163065.png)
![1-{4-[(4-chlorophenyl)thio]butoxy}-2,5-pyrrolidinedione](/img/structure/B4163067.png)

![N-(3-bromophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4163094.png)


![1-[3-(2-fluorophenoxy)propyl]-1H-benzimidazole](/img/structure/B4163105.png)
![2-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4163119.png)
![3,3'-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163123.png)

